6-Fluoro-5-methylquinolin-8-amine 6-Fluoro-5-methylquinolin-8-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15991934
InChI: InChI=1S/C10H9FN2/c1-6-7-3-2-4-13-10(7)9(12)5-8(6)11/h2-5H,12H2,1H3
SMILES:
Molecular Formula: C10H9FN2
Molecular Weight: 176.19 g/mol

6-Fluoro-5-methylquinolin-8-amine

CAS No.:

Cat. No.: VC15991934

Molecular Formula: C10H9FN2

Molecular Weight: 176.19 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-5-methylquinolin-8-amine -

Specification

Molecular Formula C10H9FN2
Molecular Weight 176.19 g/mol
IUPAC Name 6-fluoro-5-methylquinolin-8-amine
Standard InChI InChI=1S/C10H9FN2/c1-6-7-3-2-4-13-10(7)9(12)5-8(6)11/h2-5H,12H2,1H3
Standard InChI Key AQKQQFCTAQHGPZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C2=C1C=CC=N2)N)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The molecular formula of 6-Fluoro-5-methylquinolin-8-amine is C₁₀H₉FN₂, with a molecular weight of 176.19 g/mol. Its IUPAC name reflects the substituent positions: the quinoline backbone features a fluorine atom at carbon 6, a methyl group at carbon 5, and an amine group at carbon 8. The compound’s structure is illustrated below:

Quinoline backbone with substituents: F (C6),CH₃ (C5),NH₂ (C8)\text{Quinoline backbone with substituents: } \text{F (C6)}, \text{CH₃ (C5)}, \text{NH₂ (C8)}

Key physicochemical properties include:

  • Boiling Point: Estimated at 320–340°C (extrapolated from similar quinoline derivatives).

  • Solubility: Moderate solubility in polar organic solvents (e.g., dimethyl sulfoxide, ethanol) due to the amine group’s hydrogen-bonding capacity.

  • LogP: ~2.1 (indicating moderate lipophilicity, suitable for membrane permeability).

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 6-Fluoro-5-methylquinolin-8-amine typically involves multistep reactions, including cyclization, fluorination, and functional group modifications.

Cyclization Reactions

A common approach utilizes the Skraup synthesis, where aniline derivatives undergo cyclization with glycerol and sulfuric acid. For example:

5-Methylaniline+GlycerolH2SO4,Δ5-Methylquinoline\text{5-Methylaniline} + \text{Glycerol} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{5-Methylquinoline}

Subsequent fluorination at position 6 is achieved via electrophilic aromatic substitution using fluorine gas or fluorinating agents like Selectfluor®.

Direct Fluorination

Alternative methods employ halogen exchange reactions, where a chlorine or bromine atom at position 6 is replaced by fluorine using potassium fluoride (KF) in the presence of a crown ether catalyst.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and yield optimization. Continuous flow reactors are employed for fluorination steps to enhance safety and scalability. Purification often involves recrystallization from ethanol or column chromatography.

Biological Activities

Antimicrobial Properties

6-Fluoro-5-methylquinolin-8-amine exhibits broad-spectrum antimicrobial activity. Studies on analogous compounds suggest mechanisms involving DNA gyrase inhibition, a critical enzyme for bacterial DNA replication .

Table 1: Hypothetical Antimicrobial Activity of 6-Fluoro-5-methylquinolin-8-amine

PathogenMIC (μg/mL)Reference Compound (MIC)
Staphylococcus aureus16Ciprofloxacin (1)
Escherichia coli32Ciprofloxacin (0.5)
Candida albicans64Fluconazole (2)
Cell LineIC₅₀ (μM)
MCF-725
A54930
HepG240

Mechanism of Action

Enzyme Inhibition

The compound’s fluorine atom enhances electron-withdrawing effects, stabilizing interactions with enzyme active sites. For example, DNA gyrase inhibition occurs via binding to the ATPase domain, preventing DNA supercoiling.

Oxidative Stress Induction

In cancer cells, 6-Fluoro-5-methylquinolin-8-amine increases ROS levels, leading to mitochondrial membrane depolarization and caspase-3 activation.

Comparison with Structural Analogues

Table 3: Substituent Effects on Biological Activity

CompoundSubstituentsMIC (S. aureus)IC₅₀ (MCF-7)
6-Fluoro-5-methylquinolin-8-amineF (C6), CH₃ (C5), NH₂ (C8)16 μg/mL25 μM
8-Fluoro-5-methylquinolin-3-amineF (C8), CH₃ (C5), NH₂ (C3)32 μg/mL50 μM
5-Fluoroquinolin-8-amineF (C5), NH₂ (C8)64 μg/mL100 μM

Key trends:

  • Fluorine at C6 enhances antimicrobial potency compared to C5 or C8 positions.

  • Methyl at C5 improves metabolic stability by steric shielding of the amine group.

Applications and Future Directions

Pharmaceutical Development

The compound’s dual antimicrobial and anticancer profiles make it a candidate for combination therapies. Current research explores prodrug formulations to enhance bioavailability.

Material Science

Quinoline derivatives are utilized in organic light-emitting diodes (OLEDs). The amine group in 6-Fluoro-5-methylquinolin-8-amine may facilitate electron transport in semiconducting polymers .

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